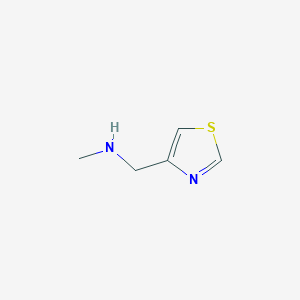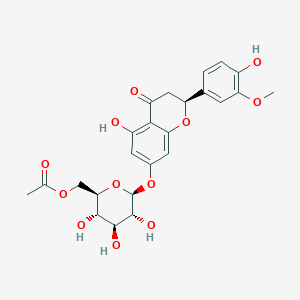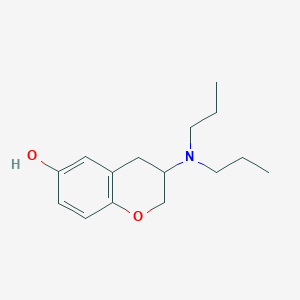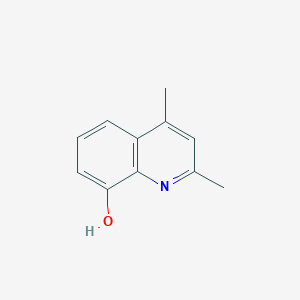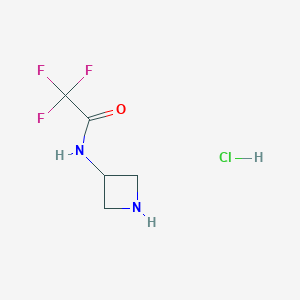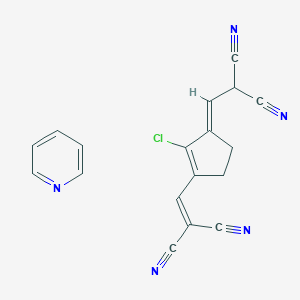
Albumin blue 633
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine is a complex organic compound with a unique structure that includes a cyclopentene ring, a chloro group, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentene ring, introduction of the chloro group, and the addition of nitrile groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove the chloro group or reduce nitrile groups to amines.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile is unique due to its combination of a cyclopentene ring, chloro group, and multiple nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
124522-11-8 |
|---|---|
Molecular Formula |
C18H12ClN5 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(E)-[2-chloro-3-(2,2-dicyanoethenyl)cyclopent-2-en-1-ylidene]methyl]propanedinitrile;pyridine |
InChI |
InChI=1S/C13H7ClN4.C5H5N/c14-13-11(3-9(5-15)6-16)1-2-12(13)4-10(7-17)8-18;1-2-4-6-5-3-1/h3-4,9H,1-2H2;1-5H/b11-3+; |
InChI Key |
CHFPQLKNWYOHDF-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1 |
Isomeric SMILES |
C\1CC(=C(/C1=C/C(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1 |
Canonical SMILES |
C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1 |
Synonyms |
(2-chloro-3-(2,2-dicyanoethenyl)-2-cyclopentene-1-ylidene)-2,2-dicyanoethane pyridinium salt AB 633 albumin blue 633 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


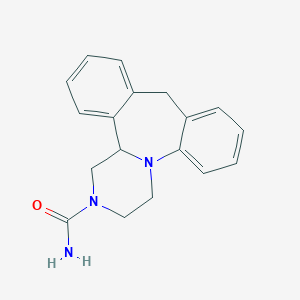
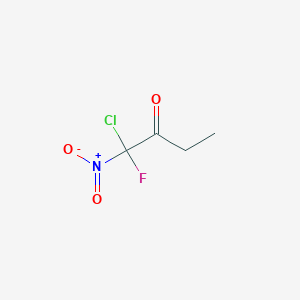
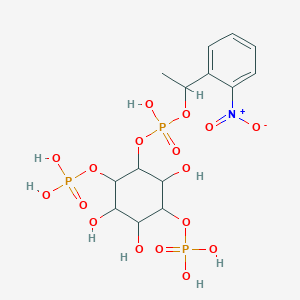

![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

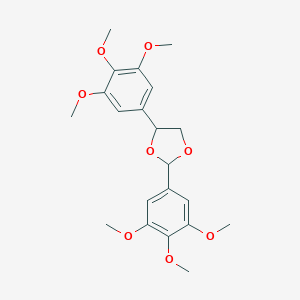
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

